2-(4-oxo-4-pyrrolidin-1-ylbutyl)isoindole-1,3-dione
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Overview
Description
2-(4-oxo-4-pyrrolidin-1-ylbutyl)isoindole-1,3-dione is a compound belonging to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological and pharmaceutical applications. Isoindole-1,3-dione derivatives, commonly referred to as phthalimides, are important structural motifs in various natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-4-pyrrolidin-1-ylbutyl)isoindole-1,3-dione can be achieved through several methods. One common approach involves the reaction of phthalic anhydride with primary amines. For instance, the reaction of phthalic anhydride with 4-oxo-4-pyrrolidin-1-ylbutylamine under reflux conditions in a suitable solvent such as toluene can yield the desired product .
Industrial Production Methods
Industrial production of isoindole-1,3-dione derivatives often involves green chemistry principles to minimize environmental impact. Solventless conditions and the use of catalytic systems are preferred to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-4-pyrrolidin-1-ylbutyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the isoindole-1,3-dione core, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and halogenated compounds. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
2-(4-oxo-4-pyrrolidin-1-ylbutyl)isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Isoindole-1,3-dione derivatives are investigated for their potential as anticancer, antiviral, and anti-inflammatory agents.
Industry: The compound is utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 2-(4-oxo-4-pyrrolidin-1-ylbutyl)isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A simpler isoindole-1,3-dione derivative with similar biological activities.
N-alkylphthalimides: Compounds with alkyl groups attached to the nitrogen atom, exhibiting varied biological properties.
N-arylphthalimides: Derivatives with aryl groups, known for their enhanced pharmacological activities.
Uniqueness
2-(4-oxo-4-pyrrolidin-1-ylbutyl)isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pyrrolidinyl group enhances its interaction with biological targets, making it a valuable compound for drug development .
Properties
IUPAC Name |
2-(4-oxo-4-pyrrolidin-1-ylbutyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-14(17-9-3-4-10-17)8-5-11-18-15(20)12-6-1-2-7-13(12)16(18)21/h1-2,6-7H,3-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPUDFXWSURUIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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